1-(6-Chloro-2-pyridyl)-2-pyrrolidinone
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Overview
Description
1-(6-Chloro-2-pyridyl)-2-pyrrolidinone is a chemical compound that features a pyridyl group substituted with a chlorine atom at the 6-position and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-pyridyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-pyridylmethanol
- 6-Chloro-2-pyridylhydrazine
- 4-Amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride
Uniqueness
1-(6-Chloro-2-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the presence of both a pyridyl and a pyrrolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2 |
InChI Key |
VWCSTEMBRJHTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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